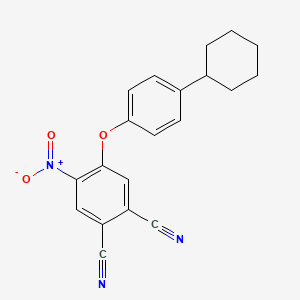
1-(4'-nitro-4-biphenylyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4'-nitro-4-biphenylyl)-2,5-pyrrolidinedione, commonly known as NBP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NBP is a potent antioxidant and has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of NBP is not fully understood, but it is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. NBP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to neutralize free radicals and prevent oxidative damage to neurons.
Biochemical and Physiological Effects:
NBP has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which can cause damage to cellular membranes and DNA. NBP has also been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NBP in lab experiments is its potent antioxidant and neuroprotective effects. NBP has been shown to be effective in reducing oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using NBP in lab experiments is the potential for off-target effects. NBP has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on NBP. One area of interest is the development of new formulations of NBP that can improve its bioavailability and target specific areas of the brain. Another area of interest is the investigation of the long-term effects of NBP on cognitive function and memory in animal models of neurological disorders. Additionally, there is potential for the use of NBP in combination with other neuroprotective agents to enhance its therapeutic effects.
Méthodes De Synthèse
NBP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with aniline to form 4-nitrobiphenyl, which is then reacted with maleic anhydride to form NBP. This synthesis method has been optimized to produce high yields of NBP with high purity.
Applications De Recherche Scientifique
NBP has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. NBP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-9-10-16(20)17(15)13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGADRDVIDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Nitrobiphenyl-4-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)





![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)